

# 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 supplier information

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## Compound of Interest

Compound Name: 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4

Cat. No.: B565002

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## Technical Guide: 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4**, a deuterated analog of a chloroquine metabolite. This document is intended for researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds in their studies.

## Introduction

**4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4** is the deuterated form of 4-[(7-chloro-4-quinolinyl)amino]-1-pentanol, a metabolite of the widely used antimalarial and antirheumatic drug, chloroquine. Due to the nearly identical physicochemical properties to its unlabeled counterpart, this compound is an invaluable tool in analytical and research settings.<sup>[1]</sup> Its primary application is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic, drug metabolism, and bioequivalence studies of chloroquine and its derivatives.<sup>[1]</sup> The incorporation of deuterium atoms provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while ensuring similar behavior during sample preparation and analysis.

## Supplier Information

Several chemical suppliers specialize in the provision of **4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4** for research purposes. While specific product details should always be confirmed with the supplier, the following companies are recognized distributors:

- CymitQuimica: Lists the compound under the brand TRC.[\[2\]](#)
- Santa Cruz Biotechnology (SCBT): Provides the compound for research use only.[\[3\]](#)[\[4\]](#)
- Fisher Scientific: Distributes the compound from Toronto Research Chemicals (TRC).[\[5\]](#)
- LGC Standards: Offers the product and can provide a certificate with exact weight packaging.[\[6\]](#)[\[7\]](#)

## Technical Data

Quantitative data for a specific lot of **4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4** is typically provided in a Certificate of Analysis (CoA) from the supplier. Below is a summary of expected technical specifications.

### Table 1: Chemical and Physical Properties

Property	Value	Source
Chemical Name	4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4	CymitQuimica[2]
Synonyms	4-(4'-Hydroxy-1'-methyl-3,4-butylamino-d4)-7-chloroquinoline	CymitQuimica[2]
Molecular Formula	C <sub>14</sub> H <sub>13</sub> D <sub>4</sub> ClN <sub>2</sub> O	CymitQuimica[2]
Molecular Weight	268.78 g/mol	CymitQuimica[2]
CAS Number	1215752-28-5	LGC Standards[6]
Unlabeled CAS	10500-64-8	LGC Standards[6]
Appearance	Neat	CymitQuimica[2]

**Table 2: Typical Analytical Specifications from a Certificate of Analysis**

Parameter	Specification	Method
Purity	≥98%	HPLC, LC-MS
Isotopic Enrichment	≥98% Deuterium	Mass Spectrometry
Identity	Conforms to structure	<sup>1</sup> H-NMR, Mass Spectrometry
Solubility	Soluble in Methanol, DMSO	Visual Inspection

## Experimental Protocols

The primary application of **4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4** is as an internal standard in quantitative bioanalysis. The following is a generalized protocol for its use in an LC-MS workflow for the quantification of its unlabeled analog in a biological matrix (e.g., plasma).

## Preparation of Stock and Working Solutions

- **Analyte and Internal Standard Stock Solutions (1 mg/mL):** Accurately weigh the unlabeled analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent, such as methanol, to a final concentration of 1 mg/mL.
- **Calibration Standards:** Prepare a series of calibration standards by serially diluting the analyte stock solution with the appropriate solvent to cover the expected concentration range in the samples.
- **Internal Standard Working Solution:** Dilute the deuterated internal standard stock solution to a concentration that provides a consistent and robust signal in the mass spectrometer (e.g., 100 ng/mL).

## Sample Preparation (Protein Precipitation)

- **Sample Spiking:** To an aliquot of the biological sample (e.g., 100  $\mu$ L of plasma), add a small, precise volume of the internal standard working solution (e.g., 10  $\mu$ L). This should be done for all samples, including calibration standards and quality controls.
- **Protein Precipitation:** Add three volumes of a cold organic solvent, such as acetonitrile, to the sample to precipitate proteins.
- **Centrifugation:** Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean tube.
- **Evaporation and Reconstitution:** Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

## LC-MS Analysis

- **Chromatographic Separation:** Inject the reconstituted sample onto a suitable LC column (e.g., C18) to separate the analyte and internal standard from other matrix components.
- **Mass Spectrometric Detection:** Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

- Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the sample by comparing it to the calibration curve.

## Synthesis Outline

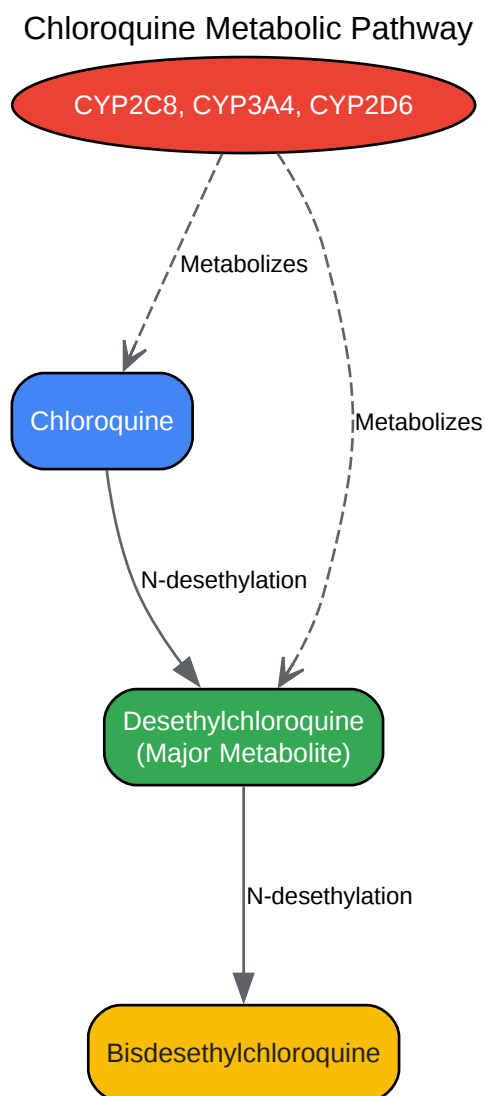
While a specific synthesis protocol for **4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4** is proprietary to the manufacturers, a plausible synthetic route can be derived from the literature on the synthesis of 4-aminoquinoline derivatives.<sup>[8][9]</sup> A common approach involves a two-step process.

- Step 1: Synthesis of Deuterated Side Chain: The deuterated pentanolamine side chain is synthesized first. This would involve standard organic chemistry techniques to introduce deuterium at the desired stable positions, likely through the reduction of a suitable precursor with a deuterated reducing agent.
- Step 2: Nucleophilic Aromatic Substitution: The deuterated amino-pentanol is then reacted with 4,7-dichloroquinoline.<sup>[9]</sup> This reaction is a nucleophilic aromatic substitution where the amino group of the side chain displaces the chlorine atom at the 4-position of the quinoline ring.<sup>[10]</sup> The reaction is typically carried out at an elevated temperature.<sup>[9]</sup>

## Visualizations

### Chloroquine Metabolism

Chloroquine undergoes metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.<sup>[11][12]</sup> The major metabolic pathway is N-desethylation, catalyzed by isoforms such as CYP2C8, CYP3A4, and CYP2D6, leading to the formation of desethylchloroquine.<sup>[11][13]</sup> Further dealkylation results in bisdesethylchloroquine.<sup>[12]</sup>



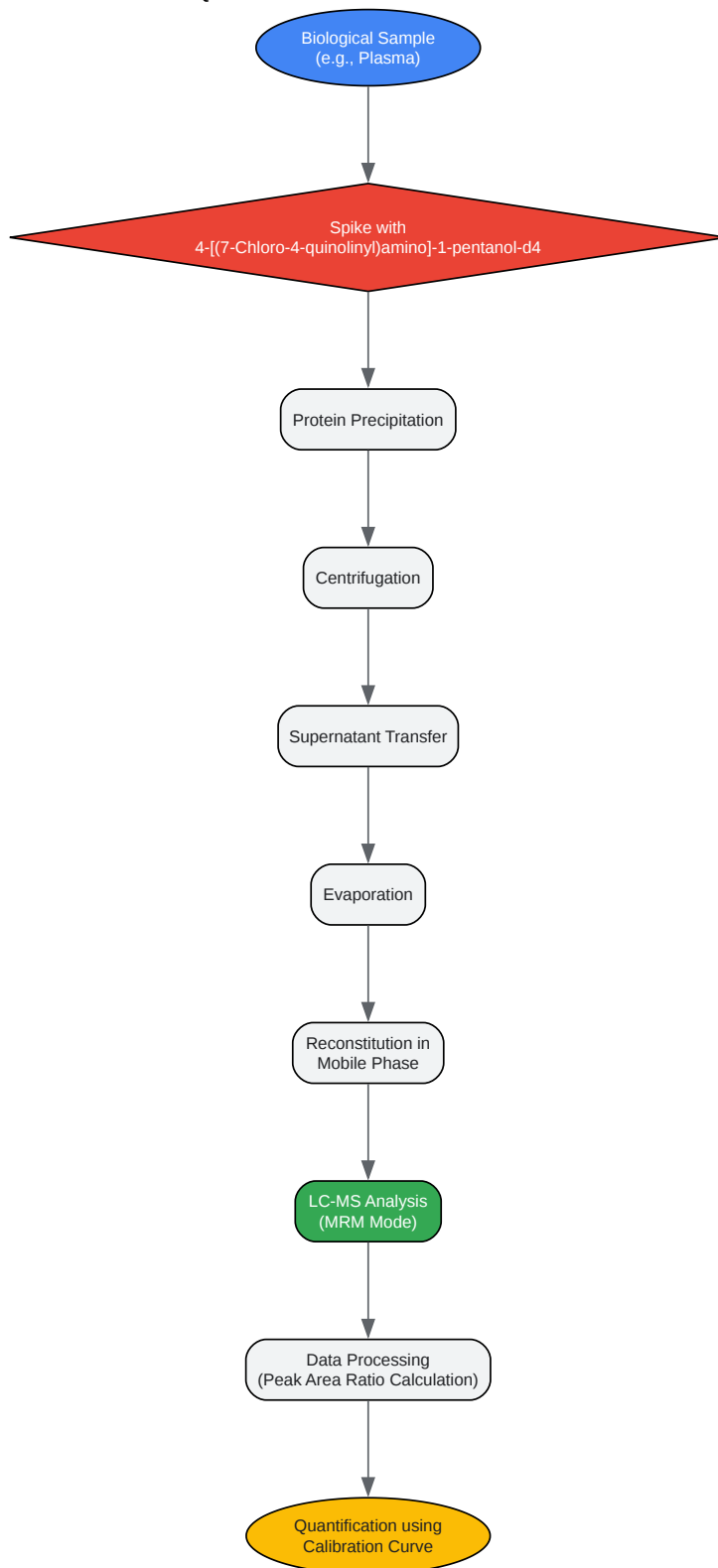
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Caption: Overview of the primary metabolic pathway of Chloroquine.

## Experimental Workflow for LC-MS Quantification

The use of a deuterated internal standard is integral to achieving accurate and precise quantification in LC-MS analysis. The workflow ensures that any variability introduced during sample processing is accounted for.

## LC-MS Quantification Workflow with Internal Standard

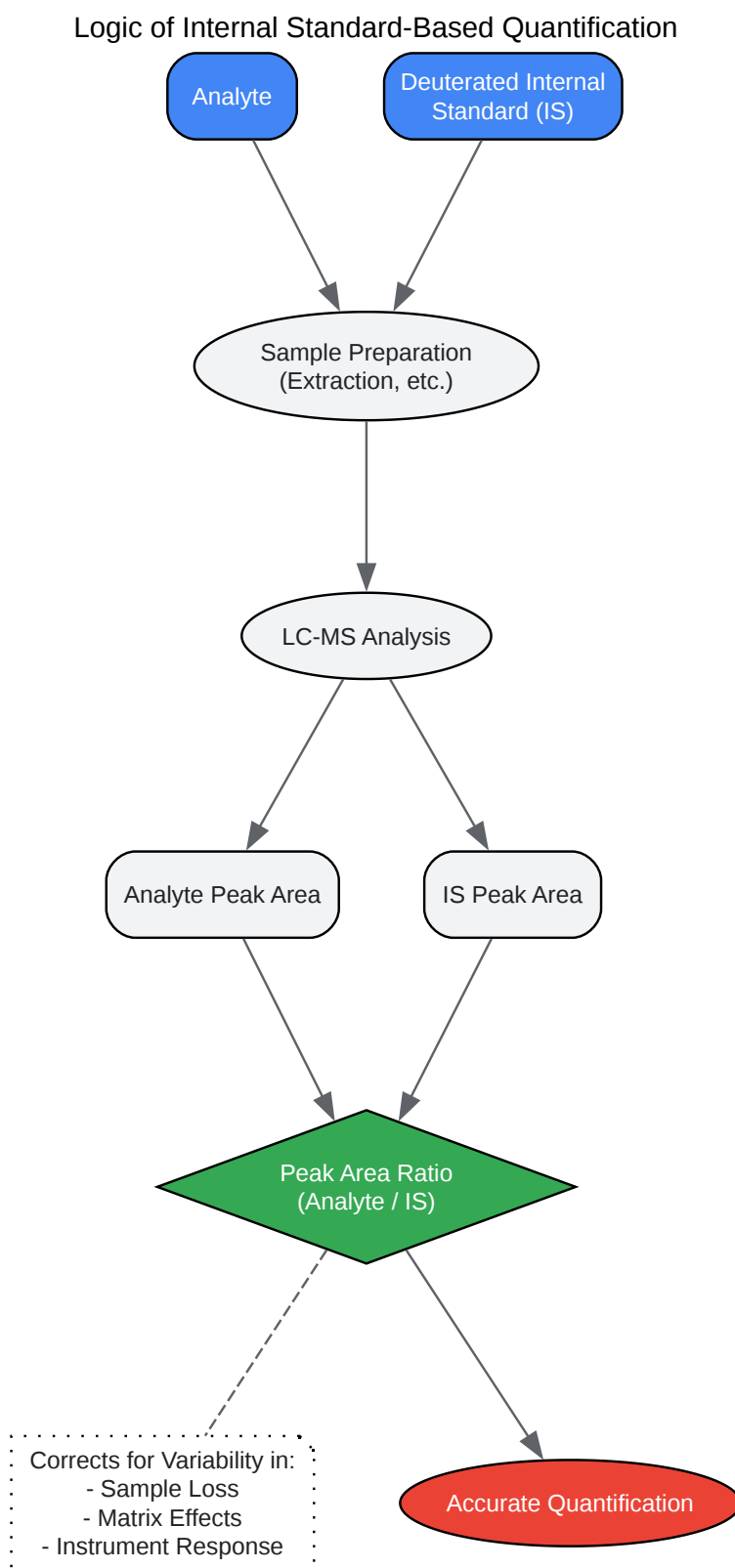
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Caption: General experimental workflow for quantitative analysis using a deuterated internal standard.

## Logical Relationship for Accurate Quantification

The fundamental principle behind using a deuterated internal standard is the ratiometric analysis which corrects for variations during the analytical process.





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Caption: The logical basis for improved accuracy in quantification using an internal standard.

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